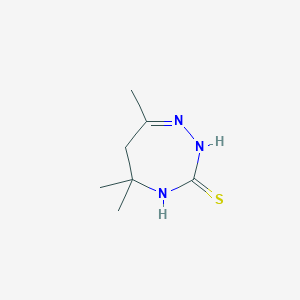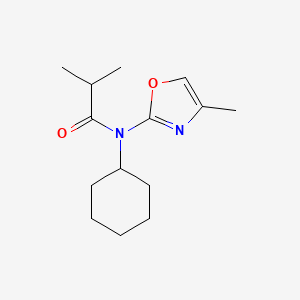
Iron(4+) hydroxide phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(4+) hydroxide phosphate (1/1/1) is a compound that consists of iron, hydroxide, and phosphate ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(4+) hydroxide phosphate can be synthesized through various methods. One common approach involves the precipitation method, where iron salts (such as ferric chloride) are reacted with phosphate salts (such as sodium phosphate) in an aqueous solution. The reaction typically occurs under controlled pH conditions, often in the range of 6.5 to 7.5, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of iron(4+) hydroxide phosphate may involve large-scale precipitation processes. The reaction conditions, such as temperature, concentration of reactants, and mixing speed, are carefully controlled to optimize yield and purity. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Iron(4+) hydroxide phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The hydroxide and phosphate ions can be substituted by other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize iron(4+) hydroxide phosphate.
Reducing Agents: Sodium borohydride or hydrazine can reduce the iron in the compound.
Substitution Reagents: Ammonium hydroxide or sodium carbonate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Iron(III) phosphate and water.
Reduction: Iron(II) phosphate and water.
Substitution: Various substituted iron phosphate compounds.
Scientific Research Applications
Iron(4+) hydroxide phosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and phosphate regulation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is used in the production of advanced materials, such as battery electrodes and corrosion-resistant coatings.
Mechanism of Action
The mechanism of action of iron(4+) hydroxide phosphate involves its interaction with molecular targets and pathways. In biological systems, the compound can release iron ions, which are essential for various cellular processes. The phosphate ions can also participate in signaling pathways and metabolic reactions. The hydroxide ions contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Iron(4+) hydroxide phosphate can be compared with other similar compounds, such as:
Iron(III) phosphate: Unlike iron(4+) hydroxide phosphate, iron(III) phosphate has a different oxidation state and chemical properties.
Iron(II) hydroxide: This compound has a lower oxidation state and different reactivity compared to iron(4+) hydroxide phosphate.
Calcium phosphate: While both compounds contain phosphate ions, calcium phosphate has different cations and applications.
Iron(4+) hydroxide phosphate is unique due to its specific combination of iron, hydroxide, and phosphate ions, which confer distinct chemical and physical properties.
Properties
CAS No. |
58856-74-9 |
|---|---|
Molecular Formula |
FeHO5P |
Molecular Weight |
167.82 g/mol |
IUPAC Name |
iron(4+);hydroxide;phosphate |
InChI |
InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+4;;/p-4 |
InChI Key |
AFSWOABZOLEQMR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
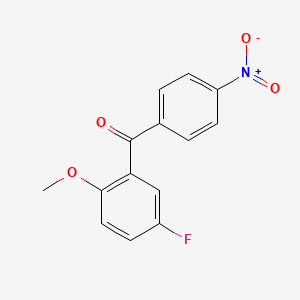
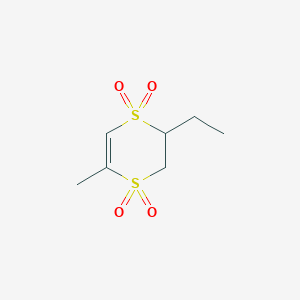
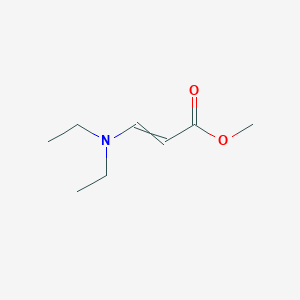

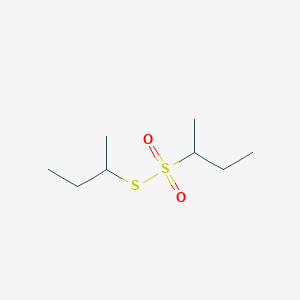
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
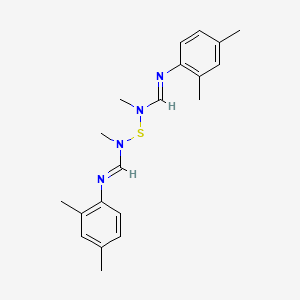
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

